molecular formula C18H28O2 B019510 2-(4-octylphenyl)ethyl Acetate CAS No. 162358-04-5

2-(4-octylphenyl)ethyl Acetate

Cat. No.: B019510
CAS No.: 162358-04-5
M. Wt: 276.4 g/mol
InChI Key: GBRYLJCBBFSRPK-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)ethyl Acetate: is an organic compound with the molecular formula C₁₈H₂₈O₂ and a molecular weight of 276.41 g/mol . It is a derivative of phenethyl acetate, where the phenyl ring is substituted with an octyl group at the para position. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-octylphenyl)ethyl acetate typically involves the esterification of 2-(4-octylphenyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

2-(4-octylphenyl)ethanol+acetic acid2-(4-octylphenyl)ethyl acetate+water\text{2-(4-octylphenyl)ethanol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} 2-(4-octylphenyl)ethanol+acetic acid→2-(4-octylphenyl)ethyl acetate+water

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-octylphenyl)ethyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

2-(4-octylphenyl)ethyl acetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study the effects of ester functional groups on biological systems. It may also be used in the development of bioactive compounds.

Medicine:

While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.

Industry:

In the industrial sector, this compound is used in the formulation of fragrances and flavors. It can also be used as a solvent or plasticizer in various applications .

Mechanism of Action

The mechanism of action of 2-(4-octylphenyl)ethyl acetate depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may interact with biological targets.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Phenethyl Acetate: Similar structure but lacks the octyl group.

    2-(4-Octylphenyl)ethanol: The alcohol counterpart of 2-(4-octylphenyl)ethyl acetate.

    4-Octylphenol: Lacks the ethyl acetate group.

Uniqueness:

This compound is unique due to the presence of both the octyl group and the ester functional group. This combination imparts specific chemical and physical properties, making it valuable in various applications. Its structure allows for diverse chemical transformations and interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-octylphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRYLJCBBFSRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467356
Record name 2-(4-octylphenyl)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-04-5
Record name Benzeneethanol, 4-octyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162358-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-octylphenyl)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Octanoylphenethyl acetate (17.6 g) and trifluoroacetic acid (31 mL) are charged into a 250 mL single neck round bottom flask equipped with a guard tube and stirred for a few minutes. Triethylsilane (25.7 mL) is added and the mixture is stirred overnight at room temperature. The mixture is poured onto crushed ice and then extracted with ethyl acetate (3×100 mL). The organic layer is washed with sodium bicarbonate (200 mL), then with brine solution, dried with sodium sulphate, and concentrated under vacuum to give crude as brown color liquid. The crude is purified by silica gel column using hexane as the eluent to give the title compound. Yield 10 g
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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